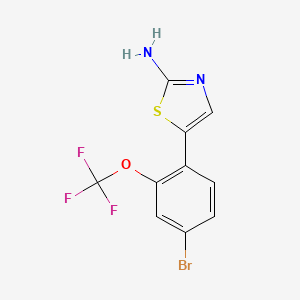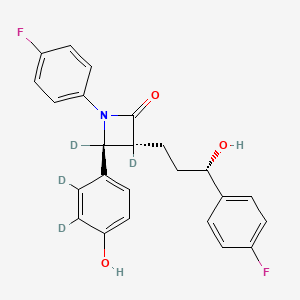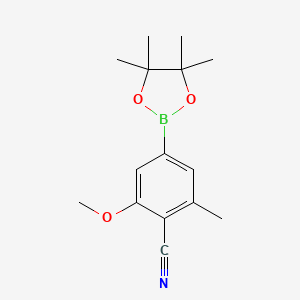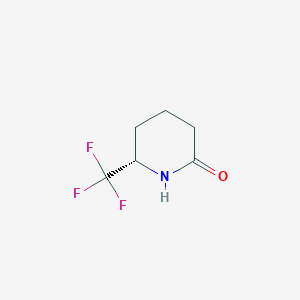![molecular formula C14H11FO2 B14025941 Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 3rd position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst and a base. For example, methyl 2-bromo-6-iodobenzoate can be coupled with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated biphenyl derivatives.
Mecanismo De Acción
The mechanism of action of methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, resulting in cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
4-(4’-Fluoro(1,1’-biphenyl)-4-yl)-2-methyl-4-oxobutanoic acid: Another fluorinated biphenyl derivative with potential biological activity.
Uniqueness: Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11FO2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
methyl 4-fluoro-3-phenylbenzoate |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
UTLGXPDQESNKFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)

![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)

![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)









